tert-Butyl (cyanomethyl)(methyl)carbamate
Overview
Description
tert-Butyl (cyanomethyl)(methyl)carbamate is an organic compound with the molecular formula C8H14N2O2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a cyanomethyl group, and a methyl group attached to the carbamate structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (cyanomethyl)(methyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with cyanomethyl methyl ketone under basic conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (cyanomethyl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield amines or other reduced products.
Common Reagents and Conditions
Bases: Sodium hydride, potassium tert-butoxide
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Acids and Bases for Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Substitution: Various substituted carbamates
Oxidation: Oxidized carbamates or nitriles
Reduction: Amines or reduced carbamates
Hydrolysis: Amines and carbon dioxide
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (cyanomethyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine
Its unique structure allows for the exploration of new therapeutic agents .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also employed in the development of novel polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl (cyanomethyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
tert-Butyl (cyanomethyl)(methyl)carbamate is unique due to the presence of both a cyanomethyl group and a tert-butyl group. This combination imparts distinct reactivity and properties compared to other carbamates. The cyanomethyl group enhances its nucleophilicity, while the tert-butyl group provides steric hindrance, influencing its overall chemical behavior .
Properties
IUPAC Name |
tert-butyl N-(cyanomethyl)-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,3)12-7(11)10(4)6-5-9/h6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNPHDXTYKKHSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442993 | |
Record name | tert-Butyl (cyanomethyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180976-09-4 | |
Record name | tert-Butyl (cyanomethyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(cyanomethyl)-N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.